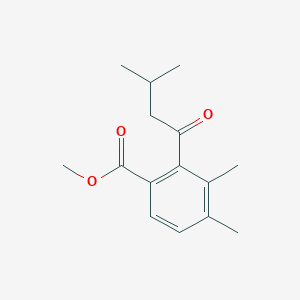

Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

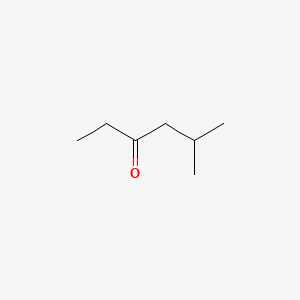

Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate is an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Protection in Nucleic Acid Research

Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate finds application in nucleic acid research. For instance, a study by Kempe et al. (1982) demonstrates its use in the selective benzoylation of the 2'-hydroxyl group of ribonucleosides. This process is critical for the preparation of protected ribonucleosides, which are then utilized in the solid-phase synthesis of RNA and DNA-RNA mixtures, enhancing the ability to synthesize and study these vital biomolecules (Kempe et al., 1982).

Catalysis in Organic Reactions

In organic chemistry, the compound plays a role in catalytic processes. For example, Suh et al. (1992) explored its involvement in the Cu(II)- or Ni(II)-catalyzed deacylation of methyl esters and N,N-dimethyl amides. The study reveals its significance in efficient catalysis through the cooperation between metal ions and the benzoyl carboxyl group, indicating its potential in facilitating various organic reactions (Suh et al., 1992).

Natural Product Isolation and Characterization

Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate is also found in natural product research. Mazzeu et al. (2017) isolated this compound from the ethanolic extract of Piper fuligineum. Such studies are crucial for the discovery and characterization of new natural products, potentially leading to the development of new drugs or materials (Mazzeu et al., 2017).

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used in the synthesis of complex molecules. For instance, Walkup and Cunningham (1987) utilized a protected form of this compound for the synthesis of the C27 – C30 moiety of oscillatoxin A, a significant step in drug development and medicinal chemistry research (Walkup & Cunningham, 1987).

Material Science and Nanotechnology

In material science, such compounds are often explored for their potential in creating new materials. For example, Campos et al. (2015) investigated the use of similar molecules in the creation of polymeric and solid lipid nanoparticles for sustained release in agricultural applications. Such studies open pathways for advanced materials with specific properties like controlled release (Campos et al., 2015).

Environmental Science

Lastly, in environmental science, compounds like methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate play a role in the study of degradation processes. For instance, Rudolphi et al. (2004) explored the anaerobic degradation of cresols, where compounds with similar structures were likely involved in microbial metabolism pathways, highlighting their environmental significance (Rudolphi et al., 2004).

Eigenschaften

Produktname |

Methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate |

|---|---|

Molekularformel |

C15H20O3 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

methyl 3,4-dimethyl-2-(3-methylbutanoyl)benzoate |

InChI |

InChI=1S/C15H20O3/c1-9(2)8-13(16)14-11(4)10(3)6-7-12(14)15(17)18-5/h6-7,9H,8H2,1-5H3 |

InChI-Schlüssel |

OYSMRNJJZRRGLG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C(=O)CC(C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)

![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)